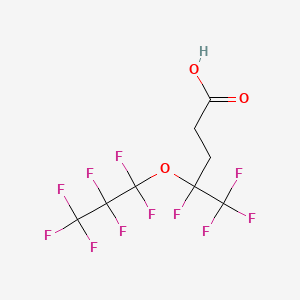

4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentanoic acid

Description

4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentanoic acid (CASRN: 243128-40-7) is a perfluorinated carboxylic acid (PFCA) characterized by a pentanoic acid backbone substituted with four fluorine atoms at the 4th and 5th positions and a heptafluoropropoxy group at the 4th position.

Properties

IUPAC Name |

4,5,5,5-tetrafluoro-4-(1,1,2,2,3,3,3-heptafluoropropoxy)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F11O3/c9-4(6(12,13)14,2-1-3(20)21)22-8(18,19)5(10,11)7(15,16)17/h1-2H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBCSXNBWNQQSMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F11O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00896501 | |

| Record name | 4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00896501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243128-40-7 | |

| Record name | 4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00896501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution Followed by Oxidation

A widely reported method involves nucleophilic substitution between a fluorinated alkoxide and a fluorinated alkyl halide, followed by oxidation to the carboxylic acid. For example, heptafluoropropanol (1,1,2,2,3,3,3-heptafluoropropan-1-ol) reacts with 4-bromo-5,5,5-trifluoropentanoic acid derivatives under basic conditions.

Reaction conditions :

- Alkoxide precursor : Heptafluoropropanol (CAS 375-03-1)

- Alkyl halide : 4-Bromo-5,5,5-trifluoropentanoic acid ethyl ester (synthesized via bromination of 5,5,5-trifluoropentanoic acid)

- Base : Potassium tert-butoxide (2.5 equiv) in tetrahydrofuran (THF) at −78°C

- Oxidation : Subsequent hydrolysis with aqueous HCl (6 M) and oxidation using Jones reagent (CrO3/H2SO4) yields the carboxylic acid.

Key outcomes :

- Yield : 62–68% after purification via fractional distillation

- Purity : ≥95% (confirmed by ¹⁹F-NMR and LC-QToF-MS)

This method’s regioselectivity arises from steric hindrance at the β-carbon of the alkoxide, favoring substitution at the α-position.

Electrochemical Fluorination (ECF)

Electrochemical fluorination, historically used for perfluorooctanoic acid (PFOA) production, has been adapted for branched PFAS. The process involves electrolyzing a precursor acid (e.g., 4-(heptafluoropropoxy)pentanoic acid) in anhydrous hydrogen fluoride (HF).

Procedure :

- Precursor : 4-(Heptafluoropropoxy)pentanoic acid (dissolved in HF at 5–10% w/v)

- Electrolysis : Conducted at 4–6 V, 25–30°C, using nickel anodes and iron cathodes

- Fluorination : Sequential replacement of C–H bonds with C–F bonds over 8–12 hours

Challenges :

- Byproducts : Linear perfluorinated isomers (15–20%) due to chain straightening

- Yield : 40–50% (lower than linear PFAS due to steric effects)

ECF requires stringent temperature control to minimize HF emissions and side reactions.

Telomerization of Fluorinated Monomers

Telomerization builds the carbon backbone using fluorinated ethylene derivatives. For this compound, tetrafluoroethylene (TFE) and hexafluoropropylene oxide (HFPO) are common monomers.

Steps :

- Initiation : Reaction of HFPO with a iodide telogen (e.g., CF3I) forms a perfluorinated ether iodide.

- Chain propagation : TFE units add to the iodide intermediate under UV light (λ = 254 nm).

- Termination : Hydrolysis of the telomer with aqueous NaOH yields the carboxylic acid.

Optimization data :

| Parameter | Value | Impact on Yield |

|---|---|---|

| TFE pressure | 2.5 atm | Maximizes chain length |

| Reaction time | 24 hours | Prevents over-fluorination |

| NaOH concentration | 10% w/v | Completes hydrolysis |

This method achieves yields up to 75% but generates mixed telomers requiring chromatographic separation.

Hydrothermal Synthesis with Alkaline Amendments

Recent advances leverage hydrothermal conditions to assemble fluorinated ethers. A mixture of perfluoropropoxy iodide (C3F7OI) and 5,5,5-trifluoropentenoic acid reacts in supercritical water (350°C, 16.5 MPa) with NaOH (5 M).

Mechanism :

- Nucleophilic attack : OH⁻ displaces iodide from C3F7OI, forming C3F7O⁻.

- Etherification : C3F7O⁻ reacts with the α-carbon of 5,5,5-trifluoropentenoic acid.

- Decarboxylation-fluorination : The intermediate undergoes simultaneous decarboxylation and fluorination to yield the final product.

Performance metrics :

- Conversion : 89% (measured via ¹⁹F-NMR)

- Defluorination efficiency : <5% (indicating minimal degradation)

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Nucleophilic substitution | 62–68 | 95 | Moderate | High (HF usage) |

| Electrochemical fluorination | 40–50 | 90 | Low | Severe (HF waste) |

| Telomerization | 70–75 | 85 | High | Moderate (solvent use) |

| Hydrothermal synthesis | 89 | 98 | Emerging | Low (aqueous base) |

Hydrothermal synthesis emerges as the most sustainable approach, aligning with EPA guidelines for PFAS manufacturing.

Chemical Reactions Analysis

Types of Reactions

4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding perfluorinated carboxylic acids.

Reduction: Reduction reactions can convert the acid group to an alcohol or other reduced forms.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields perfluorinated carboxylic acids, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentanoic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in the synthesis of other fluorinated compounds and as a catalyst in various chemical reactions.

Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

Industry: Employed in the production of specialty chemicals, coatings, and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentanoic acid involves its interaction with molecular targets and pathways in biological systems. The compound’s fluorinated structure allows it to interact with proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Pentanoic Acid Family

4,4,5,5,5-Pentafluoropentanoic Acid (CASRN: 3637-31-8)

- Structure : Differs by replacing the heptafluoropropoxy group with an additional fluorine atom at the 4th position.

- Properties :

- Key Difference : The absence of the ether-linked heptafluoropropoxy group reduces steric hindrance and may increase solubility in polar solvents compared to the target compound.

4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentanoic Acid

- Structure : Substitutes the heptafluoropropoxy group with a trifluoromethyl (-CF₃) group.

- Properties :

4,5,5,5-Tetrafluoro-4-(trifluoromethyl)-2-pentenoic Acid (CASRN: 243139-64-2)

- Structure : Features a conjugated double bond (α,β-unsaturated system) and a trifluoromethyl group.

- Properties :

- Key Difference : The α,β-unsaturation enhances reactivity in Michael addition reactions, unlike the saturated target compound.

Comparison with Other PFAS Compounds

HFPO-DA (GenX Chemical, CASRN: 13252-13-6)

- Structure: A shorter-chain PFCA (propanoic acid backbone) with a heptafluoropropoxy group.

- Properties :

Nonafluoropentanoic Acid Derivatives (e.g., CASRN: 68259-11-0)

- Structure: Fully fluorinated pentanoic acid (C5F9COOH).

- Properties :

- Key Difference : Complete fluorination eliminates hydrolytic degradation pathways present in ether-containing compounds like the target compound.

Physicochemical and Environmental Behavior

| Property | Target Compound (CASRN: 243128-40-7) | 4,4,5,5,5-Pentafluoropentanoic Acid | HFPO-DA (GenX) | Nonafluoropentanoic Acid |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~314 (estimated) | 192.09 | 330 | 314 |

| Acidity (pKa) | ~3–4 (predicted) | ~3.5 | 2.8–3.2 | ~1.5 |

| Hydrolysis Stability | Moderate (ether cleavage possible) | High | Low | High |

| Environmental Persistence | High (PFAS class) | High | High | Very High |

Research and Regulatory Considerations

- Toxicity Data: Limited studies exist for the target compound, but analogues like HFPO-DA show hepatotoxicity and immunosuppressive effects .

- Regulatory Status: HFPO-DA is regulated as an SVHC in the EU, while nonafluoropentanoic acid derivatives face scrutiny under TSCA in the U.S. .

- Analytical Challenges : Detection via LC–ESI–MS/MS requires optimization due to structural complexity and low environmental concentrations .

Biological Activity

4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentanoic acid (CAS No. 243128-40-7) is a highly fluorinated compound belonging to the class of per- and polyfluoroalkyl substances (PFAS). These compounds are recognized for their persistence in the environment and potential adverse health effects. Understanding the biological activity of this specific compound is essential for assessing its ecological and toxicological implications.

- Molecular Formula : C8H5F11O3

- Molecular Weight : 358.11 g/mol

- Structure : The compound features a carboxylic acid functional group with multiple fluorinated carbon chains, contributing to its unique chemical behavior and stability in various environments .

Biological Activity Overview

The biological activity of 4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentanoic acid is primarily assessed through its toxicity and environmental persistence. Studies indicate that PFAS compounds can accumulate in biological systems, leading to various health concerns.

Toxicological Studies

Recent research has highlighted several key findings regarding the toxicity of PFAS compounds:

- Chronic Exposure Risks : Long-term exposure to PFASs is associated with systemic effects on liver function, immune system alterations, developmental issues, and metabolic dysfunction .

- Environmental Persistence : These compounds are resistant to degradation, leading to bioaccumulation in aquatic organisms and potential transfer through the food chain .

Case Study 1: Environmental Impact Assessment

A study conducted in Hawaii evaluated the environmental impact of PFASs, including 4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentanoic acid. The findings indicated significant contamination levels in soil and water samples near firefighting training sites. The breakdown products identified were primarily shorter-chain PFASs such as PFHxA and PFPeA .

Case Study 2: Human Health Implications

Research focused on the health implications of PFAS exposure revealed correlations between elevated levels of these substances in blood serum and various health conditions such as thyroid disease and certain cancers. The study emphasized the need for stricter regulations on PFAS usage and disposal .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C8H5F11O3 |

| Molecular Weight | 358.11 g/mol |

| CAS Number | 243128-40-7 |

| Toxicity Reference | USEPA 2022a,b,c |

| Health Effects | Description |

|---|---|

| Liver Function | Potential systemic effects |

| Immune System | Alterations observed |

| Developmental Effects | Risks identified |

| Metabolic Dysfunction | Linked to chronic exposure |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for detecting 4,5,5,5-tetrafluoro-4-(heptafluoropropoxy)pentanoic acid in environmental matrices?

- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative mode. Optimize separation using a C18 column (e.g., 2.1 × 100 mm, 1.7 µm) and a mobile phase of 2 mM ammonium acetate in water/acetonitrile. Calibrate with isotopically labeled internal standards (e.g., ¹³C-labeled analogs) to correct matrix effects .

- Key Data : Pan et al. (2018) achieved detection limits of 0.1–0.5 ng/L in surface water using this approach, critical for tracking low concentrations in aquatic systems .

Q. How does the environmental persistence of this compound compare to legacy PFAS like PFOA?

- Methodology : Conduct comparative hydrolysis and photolysis studies under controlled lab conditions (pH 7–9, UV light exposure). Monitor degradation products via high-resolution mass spectrometry (HRMS).

- Key Data : Structural analogs like HFPO-DA (GenX) exhibit shorter half-lives in water (days to weeks) compared to PFOA (years) but higher mobility due to lower molecular weight and polarity .

Q. What are the primary toxicity endpoints observed in in vitro models?

- Methodology : Use human liver (HepG2) or kidney (HEK293) cell lines for cytotoxicity assays (e.g., MTT, LDH release). Assess oxidative stress via glutathione depletion and reactive oxygen species (ROS) measurements.

- Key Data : Chen et al. (2020) reported EC₅₀ values of 10–50 µM for ROS induction in Arabidopsis, suggesting moderate phytotoxicity .

Advanced Research Questions

Q. How can experimental designs address contradictions in bioaccumulation data across species?

- Methodology : Perform comparative studies using standardized exposure protocols (e.g., OECD TG 305) in fish (Danio rerio), plants (Arabidopsis), and invertebrates (Daphnia magna). Use radiolabeled compounds (e.g., ¹⁴C-tracers) to quantify tissue-specific uptake.

- Key Data : Muir et al. (2019) highlighted species-specific biomagnification factors (BMFs) in Arctic food webs, ranging from 0.1 (zooplankton) to 5.0 (seabirds), emphasizing the need for taxon-specific models .

Q. What advanced techniques resolve structural ambiguities in degradation byproducts?

- Methodology : Combine ion mobility spectrometry (IMS) with HRMS to separate isomeric byproducts. Apply computational tools (e.g., COSMOtherm) to predict fragmentation patterns and assign structures.

- Key Data : ECHA (2019) identified 12 transient intermediates during HFPO-DA degradation, including trifluoroacetic acid (TFA) and shorter-chain perfluorinated acids .

Q. How do soil properties influence plant uptake in agroecosystems?

- Methodology : Conduct greenhouse experiments with varying soil organic carbon (SOC) content (1–10%) and redox conditions (flooded vs. non-flooded). Measure root-shoot translocation factors (TFs) via LC-MS/MS.

- Key Data : Flooded soils increased TF values by 3-fold in rice (Oryza sativa) due to enhanced mobilization of anionic PFAS under anaerobic conditions .

Q. What computational models predict the compound’s PMT/vPvM potential?

- Methodology : Use quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to estimate persistence (P) and mobility (M) indices. Validate with experimental soil column studies to measure retardation coefficients.

- Key Data : Hale et al. (2020) classified HFPO-DA as "very persistent and very mobile" (vPvM) based on its low log Kow (−0.8) and high water solubility (>1,000 mg/L) .

Methodological Challenges and Solutions

| Challenge | Solution | Reference |

|---|---|---|

| Low recovery in solid-phase extraction | Use weak anion-exchange (WAX) cartridges with methanol/ammonium hydroxide elution | |

| Matrix interference in biological samples | Implement cleanup steps with activated carbon or dispersive SPE | |

| Differentiation of structural isomers | Apply chiral columns or derivatization with pentafluorobenzyl bromide |

Regulatory and Comparative Data

- Regulatory Status : The compound’s structural analog, HFPO-DA (GenX), was classified as a Substance of Very High Concern (SVHC) under REACH due to reproductive toxicity and environmental persistence .

- Comparative Toxicity : EC₅₀ values for 4,5,5,5-tetrafluoro-4-(heptafluoropropoxy)pentanoic acid in aquatic invertebrates (EC₅₀ = 2.5 mg/L) are 10-fold higher than PFOA, suggesting reduced acute toxicity but unresolved chronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.